

functional groups analysis of 4-(2-phenoxypropanoyl)morpholine

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Compound of Interest

Compound Name: 4-(2-phenoxypropanoyl)morpholine

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An In-depth Technical Guide to the Functional Group Analysis of **4-(2-phenoxypropanoyl)morpholine**

Abstract

This technical guide provides a comprehensive functional group analysis of **4-(2-phenoxypropanoyl)morpholine**, a molecule of interest in medicinal chemistry and organic synthesis. As a scaffold, it incorporates several key functional groups—a tertiary amide, a morpholine ring, an ether linkage, and a phenyl group—each contributing unique physicochemical and reactive properties. This document offers an in-depth exploration of the molecule's structural components, the causality behind experimental choices for its characterization, and detailed, self-validating protocols for its analysis using modern spectroscopic techniques. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chemical architecture and the methodologies required for its robust characterization.

Introduction: The Molecular Significance of 4-(2-phenoxypropanoyl)morpholine

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] When derivatized, as in **4-(2-phenoxypropanoyl)morpholine**, it forms a complex scaffold with significant potential for biological activity. The morpholine ring itself contains both ether and amine functionalities (the latter being part of an amide in this case), making it a versatile component in drug design.[3][4]

A thorough analysis of the functional groups within **4-(2-phenoxypropanoyl)morpholine** is paramount for understanding its structure-activity relationship (SAR), predicting its metabolic fate, and establishing quality control standards.[2] This guide elucidates the identity and properties of each functional group and provides a validated workflow for their spectroscopic identification.

Molecular Architecture and Functional Group Deconstruction

The structure of **4-(2-phenoxypropanoyl)morpholine** is a composite of distinct chemical moieties. Understanding the interplay between these groups is crucial for predicting the molecule's overall behavior.

Caption: Molecular structure of **4-(2-phenoxypropanoyl)morpholine** with key functional groups highlighted.

The Morpholine Ring

The morpholine moiety, a saturated six-membered heterocycle, is fundamental to the molecule's physicochemical profile.[3] It features both an ether-like oxygen and an amine-like nitrogen. In this specific molecule, the nitrogen is part of a tertiary amide, which significantly influences its properties. The ring typically adopts a stable chair conformation.[5] This conformational rigidity can lead to distinct axial and equatorial proton signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Its presence often enhances water solubility and can serve as a hydrogen bond acceptor, which are desirable traits in drug candidates.[7][8]

The Tertiary Amide Linkage

The amide group (-CO-N<) is a critical linker. Due to resonance between the nitrogen lone pair and the carbonyl pi-system, the C-N bond has significant double-bond character.[9] This restricts rotation, rendering the amide bond planar. As a tertiary amide, it lacks an N-H bond, a key feature for its identification via Infrared (IR) spectroscopy, as it will not show the characteristic N-H stretching vibrations seen in primary or secondary amides.[10] This functional group is a cornerstone of peptide chemistry and is known for its chemical stability. Morpholine amides, specifically, are recognized as effective acylating agents in organic synthesis.[7][11][12]

The Ether Linkage and Phenyl Group

The phenoxy moiety consists of a phenyl group attached via an ether linkage (-C-O-C-). The ether bond is generally stable and less reactive than other oxygen-containing functional groups.[13] The aromatic phenyl group introduces a region of electron density and provides a rigid, planar structure. It is a common pharmacophore that can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets.

Analytical Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and functional group confirmation of **4-(2-phenoxypropanoyl)morpholine**. The logical workflow involves sequential analysis by IR spectroscopy for functional group identification, Mass Spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for detailed structural mapping.

Caption: A logical workflow for the comprehensive spectroscopic analysis of the target molecule.

Experimental Methodologies and Data Interpretation

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative functional group identification.[13]

Experimental Protocol:

- Sample Preparation: A small amount of purified **4-(2-phenoxypropanoyl)morpholine** is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.[\[14\]](#)
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[\[14\]](#) The data is typically plotted as percent transmittance versus wavenumber (cm^{-1}).
- Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data & Interpretation:

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment	Expected Intensity
3100-3000	C-H Stretch	Aromatic (Phenyl)	Medium-Weak
2980-2850	C-H Stretch	Aliphatic (Morpholine, Propanoyl)	Medium-Strong
~1650	C=O Stretch (Amide I)	Tertiary Amide	Strong, Sharp
~1600, ~1475	C=C Stretch	Aromatic (Phenyl)	Medium-Weak
1250-1200	C-O-C Stretch (Aryl)	Aryl Ether (Phenoxy)	Strong
1120-1085	C-O-C Stretch (Alkyl)	Aliphatic Ether (Morpholine)	Strong
~1420	C-N Stretch	Tertiary Amide	Medium

Causality: The most prominent peak is expected to be the Amide I band around 1650 cm^{-1} .[\[10\]](#) Its frequency is lower than that of a typical ketone due to the resonance delocalization of the nitrogen's lone pair, which weakens the C=O double bond.[\[9\]](#)[\[15\]](#) The absence of any broad absorption band above 3200 cm^{-1} confirms the tertiary nature of the amide and the lack of O-H

or N-H groups.[16] The strong absorptions in the 1250-1085 cm^{-1} fingerprint region are diagnostic for the two distinct C-O-C ether linkages.[13]

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.[14]

Experimental Protocol:

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent like acetonitrile or methanol.[17]
- **Data Acquisition:** The solution is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the accurate mass.
- **Fragmentation Analysis (MS/MS):** The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural detail.[18]

Expected Data & Interpretation:

- **Molecular Formula:** $\text{C}_{13}\text{H}_{17}\text{NO}_3$
- **Molecular Weight:** 235.28 g/mol
- **Expected Molecular Ion ($\text{M}+\text{H}^+$):** $m/z \approx 236.1281$

Plausible Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds, primarily around the amide and ether functionalities.

Fragment m/z (approx.)	Plausible Structure/Loss
150	[Phenoxypropanoyl] ⁺ fragment
135	[Phenoxyethyl] ⁺ fragment
101	[Propanoylmorpholine] ⁺ fragment
86	[Morpholine ring] ⁺ fragment after cleavage
77	[Phenyl] ⁺ fragment

Causality: The most common cleavage is alpha-cleavage relative to the carbonyl group and the morpholine nitrogen. The stability of the resulting fragments, such as the phenyl cation or the acylium ion, dictates the most probable fragmentation pathways. Observing these specific fragments provides strong, self-validating evidence for the connectivity of the molecular structure.[\[18\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing a detailed map of the carbon-hydrogen framework.

Experimental Protocol:

- **Sample Preparation:** The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[\[14\]](#)
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
- **Data Analysis:** Chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to assign signals to specific atoms in the molecule.

Expected Data & Interpretation (¹H NMR):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3-6.9	Multiplet	5H	Phenyl protons (Ar-H)
~4.8-4.5	Quartet	1H	Methine proton (-CH-)
~3.7-3.5	Multiplet	8H	Morpholine protons (-CH ₂ -N-CH ₂ -CH ₂ -O-CH ₂ -)
~1.5	Doublet	3H	Methyl protons (-CH ₃)

Causality: The phenyl protons appear in the characteristic downfield aromatic region. The morpholine protons often show complex multiplets due to the ring's chair conformation, which makes the axial and equatorial protons chemically non-equivalent.[6] The methine proton (-CH-) is split into a quartet by the adjacent methyl group, and the methyl group is split into a doublet by the methine proton, following the n+1 rule.

Expected Data & Interpretation (¹³C NMR):

Chemical Shift (δ , ppm)	Assignment
~170	Carbonyl carbon (C=O)
~158	Aromatic C-O
~130-115	Aromatic C-H and C-ipso
~70-65	Morpholine carbons (-O-CH ₂ -)
~70	Methine carbon (-CH-)
~50-40	Morpholine carbons (-N-CH ₂ -)
~18	Methyl carbon (-CH ₃)

Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield. Aromatic carbons resonate between 110-160 ppm. The carbons adjacent to the electronegative oxygen

and nitrogen atoms in the morpholine ring and the propanoyl chain are shifted downfield compared to simple alkanes.

Conclusion

The functional group analysis of **4-(2-phenoxypropanoyl)morpholine** requires a synergistic application of IR, MS, and NMR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. IR spectroscopy confirms the presence of the key amide, ether, and aromatic groups. Mass spectrometry validates the molecular weight and reveals connectivity through predictable fragmentation. Finally, NMR spectroscopy provides the definitive atom-by-atom map of the molecular skeleton. The detailed protocols and expected data presented in this guide constitute a self-validating system for the robust and unambiguous characterization of this molecule, providing a solid foundation for its application in research and development.

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